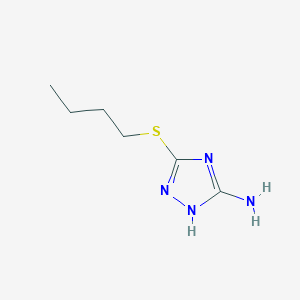

3-(butylthio)-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(butylthio)-1H-1,2,4-triazol-5-amine: is a heterocyclic compound that contains a triazole ring substituted with a butylthio group at the third position and an amine group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(butylthio)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-mercapto-1,2,4-triazole with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the butyl halide, resulting in the formation of the butylthio-substituted triazole.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The butylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The amine group can participate in substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: N-substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Applications

The antibacterial properties of 1,2,4-triazole derivatives have been extensively studied. Research indicates that compounds with a triazole core exhibit significant antibacterial activity against various bacterial strains. For example:

- A study demonstrated that 3-(butylthio)-1H-1,2,4-triazol-5-amine derivatives showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like levofloxacin .

- Another investigation revealed that derivatives of triazoles could inhibit DNA gyrase, which is crucial for bacterial DNA replication, thereby providing a mechanism for their antibacterial action .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | |

| This compound | Escherichia coli | 32 |

Antifungal Applications

The antifungal potential of triazole compounds is well-documented. Triazoles are often used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Research has shown that this compound exhibits antifungal activity against Candida albicans and other pathogenic fungi .

- The compound's mechanism involves disrupting fungal cell membrane integrity and function.

Table 2: Antifungal Activity of this compound Derivatives

Anticancer Applications

The anticancer properties of triazole derivatives have gained significant interest in recent years. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.

- A study highlighted that triazole derivatives could inhibit tubulin polymerization and exhibit antiproliferative effects on cancer cell lines .

- Specifically, this compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 3: Anticancer Activity of this compound Derivatives

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects involve several pathways:

Antibacterial Mechanism:

Triazoles can inhibit bacterial DNA gyrase and topoisomerase IV enzymes essential for DNA replication and transcription .

Antifungal Mechanism:

These compounds target ergosterol biosynthesis pathways in fungi leading to compromised cell membrane integrity .

Anticancer Mechanism:

Triazoles may disrupt microtubule formation in cancer cells and activate apoptotic pathways through various signaling cascades .

Mecanismo De Acción

The mechanism of action of 3-(butylthio)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its antimicrobial activity is believed to result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparación Con Compuestos Similares

- 3-(methylthio)-1H-1,2,4-triazol-5-amine

- 3-(ethylthio)-1H-1,2,4-triazol-5-amine

- 3-(propylthio)-1H-1,2,4-triazol-5-amine

Comparison: Compared to its methyl, ethyl, and propyl analogs, 3-(butylthio)-1H-1,2,4-triazol-5-amine has a longer alkyl chain, which can influence its lipophilicity and biological activity. The butylthio group may enhance the compound’s ability to interact with lipid membranes, potentially increasing its efficacy as an antimicrobial agent. Additionally, the longer alkyl chain can affect the compound’s solubility and stability, making it unique among its analogs.

Actividad Biológica

3-(butylthio)-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its antibacterial properties, potential as an antithrombotic agent, and other pharmacological effects.

Antibacterial Activity

Research indicates that 1,2,4-triazoles and their derivatives exhibit significant antibacterial properties. In particular, compounds within this class have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings

- Selectivity Against Bacteria : A study highlighted that certain triazole derivatives demonstrated remarkable selectivity against Bacillus subtilis, which is resistant to nalidixic acid. The introduction of specific substituents on the triazole ring enhanced their antibacterial efficacy .

- Inhibition of DNA Gyrase : Molecular docking studies revealed that 1,2,4-triazoles act as bioisosteres to carboxylic acids, facilitating binding interactions with the DNA-gyrase cleavage complex. This interaction is crucial for their antibacterial action .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 | 18 |

| This compound | S. aureus | 3.5 | 20 |

| Reference Compound (Ceftriaxone) | E. coli | 4 | 22 |

Antithrombotic Activity

Recent studies have explored the potential of triazole derivatives as inhibitors of blood coagulation factors. Specifically:

- Inhibition of Factor XIIa and Thrombin : The introduction of an amide moiety in triazole derivatives significantly enhanced their inhibitory activity against thrombin and factor XIIa. For instance, a quinoxaline-derived aminotriazole with an N-butylamide moiety exhibited an IC50 value of 28 nM against FXIIa .

Comparative Inhibitory Potency

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | FXIIa | 28 |

| N-phenylamide-derived aminotriazole | Thrombin | 41 |

Other Biological Activities

Beyond antibacterial and antithrombotic effects, triazole derivatives have been investigated for additional pharmacological properties:

- Anticancer Potential : Some studies suggest that triazole derivatives possess anticancer activity through mechanisms involving apoptosis induction and inhibition of tumor growth .

Case Studies

Several case studies illustrate the biological activity of triazole derivatives:

- Antibacterial Efficacy : A study conducted on a series of triazoles showed that compounds with specific substitutions exhibited high antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis with MIC values significantly lower than traditional antibiotics .

- Inhibition Studies : Research on aminotriazoles indicated that structural modifications could lead to enhanced selectivity and potency against serine proteases involved in coagulation pathways .

Propiedades

IUPAC Name |

3-butylsulfanyl-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-2-3-4-11-6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBKHUWZHBVTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NNC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.